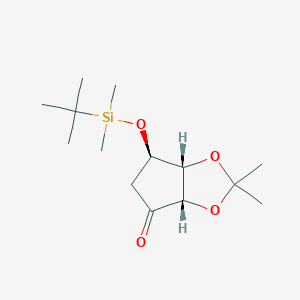
2,3,4-Trioxycyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trioxycyclopentanone is a dioxolane.
Applications De Recherche Scientifique
Chemical Properties and Structure
2,3,4-Trioxycyclopentanone has the molecular formula C5H8O4 and features a cyclopentanone core with three hydroxyl groups at the 2, 3, and 4 positions. This unique structure contributes to its reactivity and potential applications.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. A study demonstrated that this compound effectively scavenges free radicals, making it a candidate for developing antioxidant therapies.
Case Study:
- Study Focus: Evaluation of antioxidant capacity.
- Findings: The compound showed a dose-dependent increase in radical scavenging activity compared to standard antioxidants.
Antimicrobial Properties
The compound has been explored for its antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes makes it an attractive candidate for developing new antimicrobial agents.
Case Study:
- Study Focus: Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings: this compound demonstrated significant inhibition zones in bacterial cultures, suggesting potential as a broad-spectrum antimicrobial agent.
Synthesis of Chiral Compounds
This compound serves as a chiral building block in organic synthesis. Its stereochemistry allows for the production of various enantiomerically pure compounds used in pharmaceuticals.
Case Study:
- Study Focus: Synthesis of Sceletium alkaloids.
- Methodology: Utilization of this compound as a precursor in enantioselective synthesis.
- Results: Successful synthesis of complex alkaloid structures with potential therapeutic applications.
Material Science
The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and coatings with enhanced properties.
Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.
Case Study:
- Study Focus: Development of thermally stable polymers.
- Findings: Polymers containing this compound exhibited improved thermal degradation temperatures compared to control samples.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant and antimicrobial agent | Significant radical scavenging and antimicrobial activity observed |
| Organic Synthesis | Chiral building block for pharmaceuticals | Successful synthesis of complex alkaloids |
| Material Science | Development of thermally stable polymers | Enhanced thermal stability and mechanical properties |
Propriétés
Formule moléculaire |
C14H26O4Si |
|---|---|
Poids moléculaire |
286.44 g/mol |
Nom IUPAC |
(3aS,6R,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C14H26O4Si/c1-13(2,3)19(6,7)18-10-8-9(15)11-12(10)17-14(4,5)16-11/h10-12H,8H2,1-7H3/t10-,11-,12+/m1/s1 |
Clé InChI |
KXGMFTLLBZTKAO-UTUOFQBUSA-N |
SMILES |
CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C |
SMILES isomérique |
CC1(O[C@H]2[C@@H](CC(=O)[C@H]2O1)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















